XL228 is a synthetic, small molecule multi-targeted protein kinase inhibitor initially developed by Exelixis, Inc. for its potential antineoplastic activity. [] While structurally resembling adenosine triphosphate (ATP), it is not a nucleotide analog. Instead, XL228 functions by competing with ATP for binding to the kinase active site. [] This compound exhibits potent inhibitory activity against a variety of tyrosine kinases and serine/threonine kinases, including:
A six-step synthesis of XL228 was developed and implemented on multikilogram scale to support Phase I clinical studies. [] Key aspects of this synthesis include:
XL228 acts as a competitive inhibitor of ATP for binding to the kinase active site. [] By inhibiting the activity of various kinases, XL228 disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis. [] The specific mechanisms leading to enhanced radiosensitivity may be cell type specific. [] For instance:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: